4-(2-Methylpropyl)oxolan-3-one
Description
4-(2-Methylpropyl)oxolan-3-one is a cyclic ketone derivative featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the 4-position with a 2-methylpropyl (isobutyl) group. Based on structural analysis and available data, its molecular formula is inferred as C₈H₁₄O₂, with a molecular weight of 142.20 g/mol . This compound is cataloged under identifiers such as EN300-384179 and EN300-384168, though its precise biological or industrial applications remain unspecified in the provided evidence.
Properties
IUPAC Name |
4-(2-methylpropyl)oxolan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)3-7-4-10-5-8(7)9/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASALXLNFXKXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)oxolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-(2-methylpropyl)butanoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the oxolan ring .
Industrial Production Methods
In industrial settings, the production of 4-(2-Methylpropyl)oxolan-3-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolan ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated cyclic ethers.
Substitution: Formation of substituted oxolan derivatives.
Scientific Research Applications
4-(2-Methylpropyl)oxolan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)oxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Key Observations:
Structural Variations :
- 4-(2-Methylpropyl)oxolan-3-one shares the 2-methylpropyl substituent with 3,6-bis(2-methylpropyl)-2,5-piperazinedione , but the latter’s piperazinedione core (a six-membered diketone ring) confers distinct electronic properties and biological activity .
- The carbazolone derivative (C3 in ) diverges significantly in core structure, featuring a fused tricyclic system, which may enhance aromaticity and alter solubility .
Biological Activity: The 3,6-bis(2-methylpropyl)-2,5-piperazinedione exhibits antifungal activity against Aspergillus flavus, attributed to its diketone functionality and hydrophobic substituents disrupting fungal membranes .
This contrasts with hexahydro-pyrrolopyrazinedione, where the lack of bulky substituents may favor ring-opening reactions .
Research Findings and Discussion
- Antifungal Potential: The activity of 3,6-bis(2-methylpropyl)-2,5-piperazinedione suggests that alkyl-substituted cyclic ketones/diones warrant further exploration for antimicrobial applications. However, the absence of analogous studies on 4-(2-Methylpropyl)oxolan-3-one limits direct comparisons .
- Synthetic Accessibility: The oxolanone framework is synthetically versatile, but the 2-methylpropyl group’s bulkiness may complicate derivatization strategies compared to smaller substituents (e.g., methyl or ethyl).
Biological Activity
4-(2-Methylpropyl)oxolan-3-one, a cyclic compound with the molecular formula , has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.
The synthesis of 4-(2-Methylpropyl)oxolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. A common method is the acid-catalyzed cyclization of 4-(2-methylpropyl)butanoic acid using strong acids like sulfuric acid. The compound serves as a building block in organic synthesis and is also utilized in various chemical reactions, such as oxidation and reduction processes.
The biological activity of 4-(2-Methylpropyl)oxolan-3-one is primarily attributed to its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to alterations in cellular processes and biochemical pathways, resulting in various biological effects such as:
- Antitumor Activity : The compound has been studied for its potential to inhibit tumor cell growth.
- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains.
- Antioxidative Effects : Preliminary studies suggest it may possess antioxidative properties .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 4-(2-Methylpropyl)oxolan-3-one:
Case Studies
Several studies have investigated the biological effects of 4-(2-Methylpropyl)oxolan-3-one:
- Antitumor Study : A study conducted on various cancer cell lines demonstrated that 4-(2-Methylpropyl)oxolan-3-one inhibited cell proliferation significantly, suggesting its potential as an anticancer agent. The MTT assay revealed a dose-dependent response against both breast and lung cancer cells .
- Antimicrobial Testing : In tests against bacterial strains, particularly Staphylococcus epidermidis, the compound exhibited notable antimicrobial activity with an MIC value indicating effective inhibition at relatively low concentrations. This suggests potential applications in pharmaceutical formulations aimed at treating infections .
- Oxidative Stress Research : Research exploring the antioxidative properties showed that 4-(2-Methylpropyl)oxolan-3-one effectively scavenged free radicals, indicating its potential use as a natural antioxidant in food preservation or health supplements.
Comparison with Similar Compounds
To understand the unique properties of 4-(2-Methylpropyl)oxolan-3-one, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Oxolan-3-one | Cyclic Ether | Moderate antimicrobial |
| Tetrahydrofuran | Cyclic Ether | Low biological activity |
| 4-Hydroxybutyric Acid | Linear Compound | High neuroprotective effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
